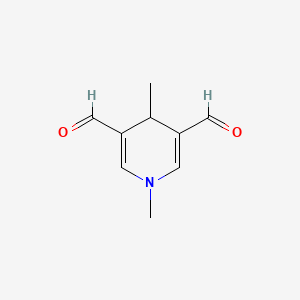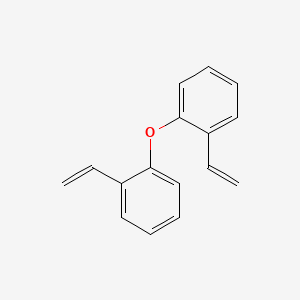
1,1'-Oxybis(2-ethenylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Oxybis(2-ethenylbenzene): is an organic compound with the molecular formula C16H14O It is characterized by the presence of two ethenylbenzene groups connected through an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Oxybis(2-ethenylbenzene) typically involves the reaction of 2-ethenylphenol with a suitable oxidizing agent. One common method is the oxidative coupling of 2-ethenylphenol in the presence of a catalyst such as copper(II) chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Oxybis(2-ethenylbenzene) can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Oxybis(2-ethenylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1,1’-Oxybis(2-ethenylbenzene) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 1,1’-Oxybis(2-ethenylbenzene) involves its interaction with various molecular targets. The ethenyl groups can undergo polymerization reactions, leading to the formation of polymeric materials. The aromatic rings can participate in π-π interactions, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Oxybis(2-ethynylbenzene): Contains ethynyl groups instead of ethenyl groups.
1,1’-Oxybis(2-methylbenzene): Contains methyl groups instead of ethenyl groups.
1,1’-Oxybis(2-chlorobenzene): Contains chlorine atoms instead of ethenyl groups.
Uniqueness
1,1’-Oxybis(2-ethenylbenzene) is unique due to the presence of ethenyl groups, which impart distinct reactivity and potential for polymerization. This sets it apart from other similar compounds and makes it valuable for specific applications in materials science and organic synthesis.
Propriétés
| 80345-98-8 | |
Formule moléculaire |
C16H14O |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
1-ethenyl-2-(2-ethenylphenoxy)benzene |
InChI |
InChI=1S/C16H14O/c1-3-13-9-5-7-11-15(13)17-16-12-8-6-10-14(16)4-2/h3-12H,1-2H2 |
Clé InChI |
XAMUMSSJGOLFQC-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=CC=C1OC2=CC=CC=C2C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



silane](/img/structure/B14433845.png)
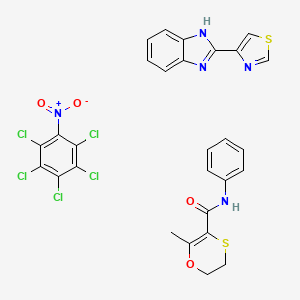

![N-[(E)-hydrazinylidenemethyl]tridecanamide](/img/structure/B14433881.png)
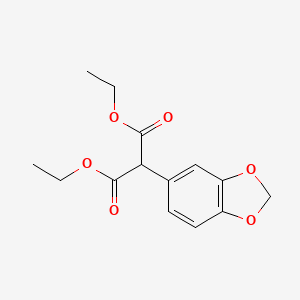
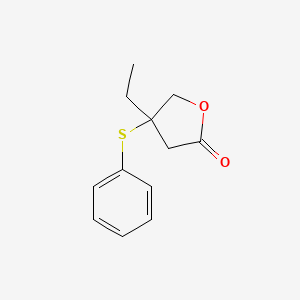
![2-Nitro-5-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B14433896.png)
